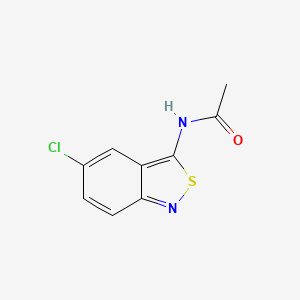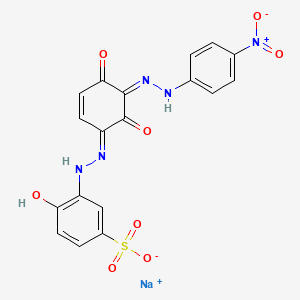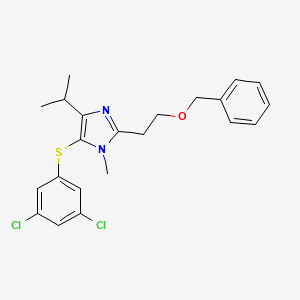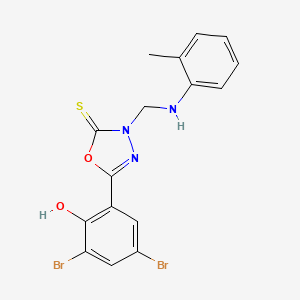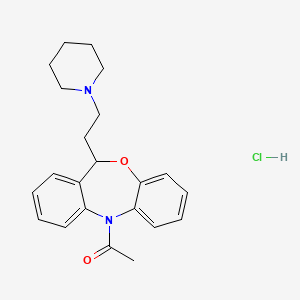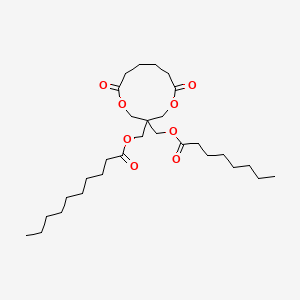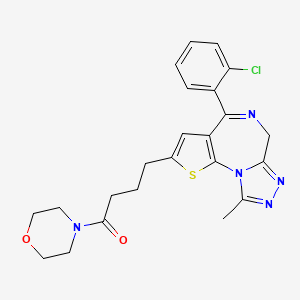
Morpholine, 4-(4-(4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxobutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-(4-(4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxobutyl)- is a complex organic compound that belongs to the class of thienotriazolodiazepines. This compound is characterized by its unique structure, which includes a morpholine ring, a chlorophenyl group, and a thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine core. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(4-(4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxobutyl)- involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine core: This is achieved through a series of cyclization reactions involving appropriate thieno and triazolo intermediates.
Introduction of the chlorophenyl group: This step involves the use of chlorophenyl derivatives under specific reaction conditions to ensure selective substitution.
Attachment of the morpholine ring: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine itself or its derivatives.
Final functionalization:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Morpholine, 4-(4-(4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Morpholine, amines, thiols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, each with potentially different pharmacological properties.
科学的研究の応用
Morpholine, 4-(4-(4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxobutyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and anxiety.
Pharmacology: The compound is used in pharmacological studies to understand its interaction with various receptors and its overall pharmacokinetic profile.
Biological Research: It serves as a tool compound in biological assays to study its effects on cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.
作用機序
The mechanism of action of Morpholine, 4-(4-(4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxobutyl)- involves its interaction with specific molecular targets, primarily within the central nervous system. The compound is believed to act as a modulator of GABA (gamma-aminobutyric acid) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
類似化合物との比較
Similar Compounds
Etizolam: A thienotriazolodiazepine with similar anxiolytic properties.
Metizolam: Another thienotriazolodiazepine, known for its sedative effects.
Bromazepam: A benzodiazepine with anxiolytic and sedative properties.
Uniqueness
Morpholine, 4-(4-(4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxobutyl)- stands out due to its unique structural features, particularly the presence of the morpholine ring and the specific substitution pattern on the thienotriazolodiazepine core. These structural differences contribute to its distinct pharmacological properties and potential therapeutic applications.
特性
CAS番号 |
113825-83-5 |
|---|---|
分子式 |
C23H24ClN5O2S |
分子量 |
470.0 g/mol |
IUPAC名 |
4-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]-1-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C23H24ClN5O2S/c1-15-26-27-20-14-25-22(17-6-2-3-7-19(17)24)18-13-16(32-23(18)29(15)20)5-4-8-21(30)28-9-11-31-12-10-28/h2-3,6-7,13H,4-5,8-12,14H2,1H3 |
InChIキー |
WKVOWTMDBFFBQD-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C3=C(C=C(S3)CCCC(=O)N4CCOCC4)C(=NC2)C5=CC=CC=C5Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


